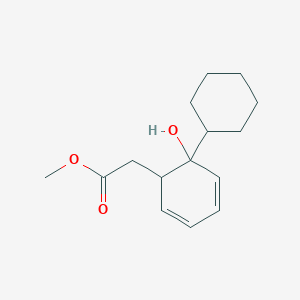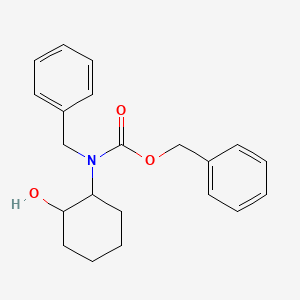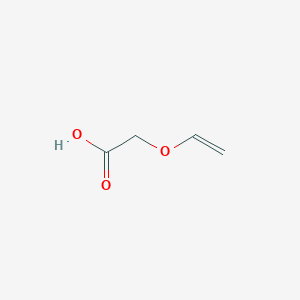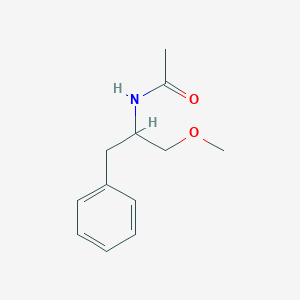
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxy group, and a cyclohexa-2,4-dienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Formation of the Cyclohexa-2,4-dienyl Moiety: This can be synthesized through Diels-Alder reactions or other cycloaddition reactions.
Esterification: The final step involves the esterification of the acetic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce the cyclohexa-2,4-dienyl moiety to a cyclohexyl group.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a fully saturated cyclohexyl derivative
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the cyclohexyl and cyclohexa-2,4-dienyl moieties can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the hydroxy and cyclohexa-2,4-dienyl groups.
Cyclohexanol: Contains a hydroxy group but lacks the ester and cyclohexa-2,4-dienyl moieties.
Cyclohexyl methyl ketone: Contains a cyclohexyl group and a carbonyl group but lacks the ester and hydroxy groups.
Uniqueness
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyclohexyl and cyclohexa-2,4-dienyl moieties, along with the hydroxy and ester groups, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
methyl 2-(6-cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetate |
InChI |
InChI=1S/C15H22O3/c1-18-14(16)11-13-9-5-6-10-15(13,17)12-7-3-2-4-8-12/h5-6,9-10,12-13,17H,2-4,7-8,11H2,1H3 |
Clé InChI |
PMGPEWXWCQNWCP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1C=CC=CC1(C2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B14789594.png)

![(2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14789599.png)
![2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14789607.png)
![5,6-Dichlorobenzo[c]isoxazole](/img/structure/B14789611.png)
![1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B14789615.png)
![Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14789626.png)
![2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B14789639.png)

![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14789650.png)

![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)

![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14789671.png)
